molecular formula C19H24N6O3 B279936 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide

Katalognummer: B279936
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: WCQWQZOVJJNSML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been shown to have antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide in lab experiments is its potential as a therapeutic agent for various diseases. The compound has also been used as a tool for studying the function of various proteins and enzymes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for research involving N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, research can be done to improve the solubility of the compound in water, which would make it easier to work with in lab experiments. Finally, the compound can be modified to improve its potency and selectivity towards specific enzymes and proteins.

Synthesemethoden

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide involves the reaction of 1-adamantyl hydrazine and 4-nitro-1H-pyrazole-1-carboxylic acid with the help of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction takes place in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature, and the resulting product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. The compound has also been used as a tool for studying the function of various proteins and enzymes.

Eigenschaften

Molekularformel

C19H24N6O3

Molekulargewicht

384.4 g/mol

IUPAC-Name

N-[1-(1-adamantyl)pyrazol-3-yl]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C19H24N6O3/c26-18(2-3-23-12-16(11-20-23)25(27)28)21-17-1-4-24(22-17)19-8-13-5-14(9-19)7-15(6-13)10-19/h1,4,11-15H,2-3,5-10H2,(H,21,22,26)

InChI-Schlüssel

WCQWQZOVJJNSML-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CCN5C=C(C=N5)[N+](=O)[O-]

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)NC(=O)CCN5C=C(C=N5)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.